molecular formula C19H18N2O2 B1682386 tn-16 CAS No. 33016-12-5

tn-16

Cat. No.: B1682386
CAS No.: 33016-12-5
M. Wt: 306.4 g/mol
InChI Key: IHXKJZIDPGITHW-UHFFFAOYSA-N
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Description

3-(1-Anilinoethylidene)-5-benzylpyrrolidine-2,4-dione (TN-16): is a synthetic compound known for its potent inhibitory effects on microtubule polymerization.

Mechanism of Action

Target of Action

TN-16 primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound acts as a potent inhibitor of microtubule polymerization . It binds to the colchicine site on tubulin, a protein that makes up microtubules, thereby preventing the assembly and promoting the dissociation of microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest, particularly at the metaphase of mitosis .

Biochemical Pathways

The disruption of microtubule assembly by this compound affects several biochemical pathways. One significant pathway is the Hedgehog (Hh) signaling pathway . This compound can prevent the β-TrCP-mediated degradation of the transcription factor Gli2, leading to the up-regulation of Bone Morphogenetic Protein 2 (BMP-2) and supporting a role for microtubule formation in the regulation of bone formation .

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially enhance its bioavailability.

Result of Action

The inhibition of microtubule assembly by this compound has several cellular effects. It can arrest tumor cells at the metaphase of mitosis , making it a potential antitumor agent. Moreover, by influencing the Hh pathway, this compound can stimulate the expression of BMP-2, a protein crucial for bone formation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and therefore the bioavailability of this compound . .

Biochemical Analysis

Biochemical Properties

TN-16 is known to inhibit microtubule assembly . It interacts with tubulin, a globular protein that is the main constituent of microtubules . The nature of this interaction involves this compound binding to the colchicine site on tubulin , which disrupts the assembly of microtubules and promotes their dissociation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly tumor cells . It arrests the mitosis of tumor cells at metaphase . This disruption of the cell cycle can lead to cell death, thereby exerting its anti-tumor effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the colchicine site on tubulin . This binding prevents the stabilization of microtubules in taxol-treated cells and blocks the cell cycle in M-phase . Additionally, this compound can prevent the b-TrCP-mediated degradation of the transcription factor Gli2, leading to the up-regulation of BMP-2 and supporting a role for microtubule formation in the regulation of bone formation .

Temporal Effects in Laboratory Settings

This compound has been used as a microtubule disrupting agent to study its effect on autophagic processes in human and mouse mammary carcinoma cell lines . Over time, this compound continues to disrupt microtubule assembly, leading to sustained effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is likely to be associated with microtubules, given its role in disrupting microtubule assembly

Preparation Methods

Synthetic Routes and Reaction Conditions: TN-16 is synthesized through a series of chemical reactions involving the condensation of aniline with benzylpyrrolidine-2,4-dione. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, scaled up to meet industrial demands. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: TN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

TN-16 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its specific binding to the colchicine site on tubulin and its potent inhibitory effects on microtubule polymerization. Its distinct chemical structure and binding mechanism make it a valuable compound for studying microtubule dynamics and developing new anticancer therapies .

Properties

IUPAC Name

2-benzyl-3-hydroxy-4-(C-methyl-N-phenylcarbonimidoyl)-1,2-dihydropyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-13(20-15-10-6-3-7-11-15)17-18(22)16(21-19(17)23)12-14-8-4-2-5-9-14/h2-11,16,22H,12H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXKJZIDPGITHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=C(C(NC2=O)CC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33016-12-5
Record name TN 16
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033016125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33016-12-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239274
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 33016-12-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of TN-16?

A1: this compound is a microtubule inhibitor that primarily acts by disrupting microtubule assembly. [, ] Microtubules are essential components of the cytoskeleton and play crucial roles in cell division, intracellular transport, and cell shape maintenance.

Q2: How does this compound's interaction with microtubules affect cancer cells?

A2: By inhibiting microtubule assembly, this compound disrupts the formation of the mitotic spindle, leading to mitotic arrest and ultimately cell death in rapidly dividing cancer cells. []

Q3: Does this compound affect autophagy?

A3: Research suggests that this compound can block autophagic flux, leading to the accumulation of autophagic vacuoles within the cells. [] This blockade, along with apoptosis induction, contributes to cancer cell death. []

Q4: Does this compound solely target microtubules?

A4: While initially recognized as a colchicine site binder on tubulin, further research has revealed that this compound may interact with other targets, potentially expanding its therapeutic applications. For instance, computational studies have suggested p38α as a potential target of this compound. [] This prediction was further validated by in vitro kinase assays, highlighting this compound's potential as a low-micromolar p38α inhibitor. []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. This information would need to be sourced from additional chemical databases or literature.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research excerpts lack detailed spectroscopic data for this compound. For comprehensive information on spectroscopic characteristics, such as NMR, IR, or mass spectrometry data, consult additional chemical databases or publications.

Q7: Is there information available on the material compatibility and stability of this compound under various conditions?

A7: The provided research excerpts primarily focus on the biological activity and mechanism of action of this compound. Information regarding its material compatibility and stability under different conditions (temperature, pH, solvents) is not discussed and would require further investigation.

Q8: Does this compound exhibit catalytic properties?

A8: The available research focuses on the biological activity of this compound as a microtubule inhibitor. There is no evidence or discussion about this compound possessing catalytic properties.

Q9: How has computational chemistry been used to study this compound?

A9: Computational studies, particularly using the Ligand-based Interaction Fingerprint (LIFt) approach, have been instrumental in understanding the polypharmacology of this compound. [, ] These studies have provided insights into the binding modes of this compound with tubulin and predicted potential off-targets, including its interaction with p38α. [, ]

Q10: How do structural modifications of this compound influence its biological activity?

A10: While the provided excerpts don't delve into specific SAR studies, they highlight the importance of certain structural features for this compound's activity. For instance, its interaction with the colchicine binding site on tubulin suggests that the phenyl and benzyl rings within its structure are crucial for binding. [, ] Further research involving the synthesis and evaluation of this compound analogs is needed to establish a detailed SAR profile.

Q11: What is known about the stability and formulation of this compound?

A11: The provided research excerpts primarily focus on this compound's in vitro activity and lack information regarding its stability under various storage conditions or formulation strategies to enhance its solubility, bioavailability, or stability.

Q12: What are some key historical milestones in the research of this compound?

A27: While the provided excerpts do not offer a historical timeline, key milestones include:* Initial identification: this compound's discovery and characterization as a synthetic compound with anti-tumor properties. [] * Mechanism of action elucidation: Determining this compound's primary mechanism of action as a microtubule assembly inhibitor. [, ]* Polypharmacology investigation: Using computational approaches like LIFt to explore the possibility of this compound interacting with targets beyond tubulin, such as p38α. [, ]

Q13: Are there any cross-disciplinary applications or synergies emerging from this compound research?

A13: The research on this compound demonstrates interdisciplinary collaboration between:

  • Biology: Investigating its effects on cell division, microtubule dynamics, and autophagy. [, ]
  • Chemistry: Exploring its synthesis, structural modifications, and structure-activity relationships. [, ]
  • Computational Chemistry: Utilizing modeling and simulations to predict potential targets and understand its polypharmacology. [, ]

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